molecular formula C14H19N B2469201 3-(2,3-Dihydro-1H-inden-5-yl)piperidine CAS No. 1260643-74-0

3-(2,3-Dihydro-1H-inden-5-yl)piperidine

Cat. No. B2469201
CAS RN: 1260643-74-0
M. Wt: 201.313
InChI Key: ZFZKHTUOSOWZPW-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yl)piperidine, also known as DIPL, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research.

Scientific Research Applications

1. G Protein-Coupled Receptor Agonist Research

Research led by Sakairi et al. (2012) explored a derivative of 3-(2,3-Dihydro-1H-inden-5-yl)piperidine, which acted as a potent G protein-coupled receptor 119 (GPR119) agonist. This compound's potential in pharmacological studies of GPR119 agonists was highlighted, suggesting its use in probing the pharmacological profile of these agonists (Sakairi et al., 2012).

2. Synthesis and Medicinal Chemistry

A study by Smaliy et al. (2011) discussed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine, which is crucial in medicinal chemistry. The study proposed an efficient approach for producing this compound, which shares a structural similarity with this compound (Smaliy et al., 2011).

3. Anticholinesterase Activities

In 2020, Prasad et al. synthesized novel carboxamides and thioureas of a derivative of this compound. These compounds were evaluated for their potential anticholinesterase activities, revealing significant inhibitory potency against acetylcholinesterase, indicating potential applications in Alzheimer's disease research (Prasad et al., 2020).

4. Anticancer and Carbonic Anhydrase Inhibition

A study by Gul et al. (2019) synthesized new Mannich bases with derivatives of this compound. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study identified compounds with high potency and selectivity, suggesting their potential in cancer research and enzyme inhibition studies (Gul et al., 2019).

5. Corrosion Inhibition Properties

Research by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives, including those structurally related to this compound. The study used quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies on the corrosion of iron (Kaya et al., 2016).

6. Antimicrobial Activities

In 2021, Kottapalle and Shinde synthesized compounds related to this compound, evaluating their in vitro antimicrobial activity. The study found that certain derivatives showed good antibacterial and antifungal activity, indicating their potential in antimicrobial research (Kottapalle & Shinde, 2021).

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-11-6-7-13(9-12(11)4-1)14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZKHTUOSOWZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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